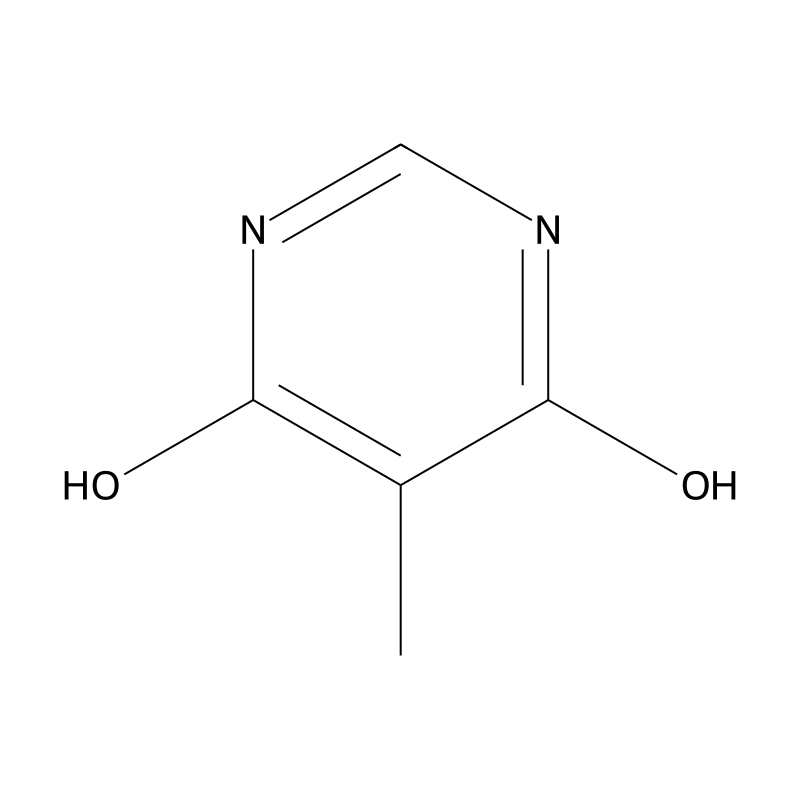4,6-Dihydroxy-5-methylpyrimidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
4,6-Dihydroxy-5-methylpyrimidine is a pyrimidine derivative characterized by the presence of two hydroxyl groups at the 4 and 6 positions and a methyl group at the 5 position of the pyrimidine ring. Its molecular formula is with a molar mass of approximately 126.11 g/mol. This compound typically appears as a colorless or light yellow crystalline solid and is soluble in water, alcohols, and ketones . Its unique structure contributes to its diverse chemical reactivity and biological activity, making it an important intermediate in organic synthesis.
- Oxidation: The compound can be oxidized to form different derivatives, modifying its functional groups.
- Reduction: Reduction reactions can also alter the functional groups on the pyrimidine ring, leading to various derivatives.
- Nitration: Nitration of 4,6-dihydroxy-2-methylpyrimidine has been explored to produce dinitro derivatives, which are precursors for explosives .
These reactions enable the synthesis of various heterocyclic compounds, which are significant in medicinal chemistry.
4,6-Dihydroxy-5-methylpyrimidine exhibits notable biological activities:
- Antimicrobial Activity: Studies indicate that it has antimicrobial properties against various bacteria and fungi.
- Antioxidant Properties: The compound has been reported to possess antioxidant capabilities, which may contribute to its potential therapeutic applications.
- Anticancer Potential: Preliminary research suggests that it may have anticancer properties, although further studies are necessary to elucidate its mechanisms of action and efficacy in clinical settings.
Several methods have been developed for synthesizing 4,6-Dihydroxy-5-methylpyrimidine:
- Condensation Reaction: One common method involves the reaction between acetamidine hydrochloride and malonic acid derivatives under specific conditions to yield 4,6-Dihydroxy-5-methylpyrimidine.
- Reflux Method: Another approach includes refluxing 4,6-dihydroxy-2-methylpyrimidine with concentrated sulfuric acid and nitric acid for nitration purposes, which can lead to more complex derivatives .
These methods highlight the compound's versatility in synthetic organic chemistry.
4,6-Dihydroxy-5-methylpyrimidine serves various applications:
- Intermediate in Organic Synthesis: It is utilized as a precursor for synthesizing various heterocycles such as pyrimidinones and quinazolinones, which are important in pharmaceuticals.
- Potential Medicinal Uses: Due to its biological activities, it is being explored for potential applications in medicine, particularly in developing antimicrobial and anticancer agents.
Research into the interactions of 4,6-Dihydroxy-5-methylpyrimidine with other chemical entities is ongoing. Its ability to form complexes with metal ions and other organic molecules has been noted, which could influence its biological activity and stability. Further studies are required to fully understand these interactions and their implications for drug development.
Several compounds share structural similarities with 4,6-Dihydroxy-5-methylpyrimidine. Here are a few notable examples:
| Compound Name | Structure/Properties | Unique Features |
|---|---|---|
| 4,6-Dihydroxypyrimidine | Similar hydroxyl substitutions | Lacks methyl group; primarily studied for its role in nucleic acids |
| 2-Amino-4-hydroxypyrimidine | Contains amino group at position 2 | Exhibits different biological activities; potential use in pharmaceuticals |
| 5-Methyluracil | Methylated derivative of uracil | Used as an antiviral; differs in nitrogen positioning |
| 4-Hydroxypyrimidine | Hydroxyl group at position 4 only | Different reactivity profile; less explored than its dihydroxy counterpart |
These comparisons illustrate that while these compounds share some structural features with 4,6-Dihydroxy-5-methylpyrimidine, they exhibit unique properties and applications that differentiate them within medicinal chemistry contexts.








